
1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopentanecarboxamide” is a complex organic molecule. It contains several functional groups including a chlorophenyl group, a furanyl group, a thiomorpholinoethyl group, and a cyclopentanecarboxamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the chlorophenyl group could be introduced via electrophilic aromatic substitution, and the cyclopentanecarboxamide group could be formed via a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The chlorophenyl and furanyl groups are aromatic, meaning they contain delocalized electrons that contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The chlorophenyl group could undergo further electrophilic aromatic substitution reactions, and the amide group could participate in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group could make it somewhat soluble in water, while the nonpolar aromatic groups could make it soluble in organic solvents .Applications De Recherche Scientifique
Synthesis and Antiprotozoal Activity
Compounds related to the specified chemical structure have been synthesized and evaluated for their antimalarial and antitrypanosomal activities. Although not every compound showed high antimalarial activity, several were found to be very active against Trypanosoma rhodesiense, demonstrating potential as antiprotozoal agents (Das & Boykin, 1977).
Antimicrobial and Antifungal Properties
Derivatives similar to the specified compound have been synthesized and characterized for their antimicrobial and antifungal properties. These compounds, including N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, have shown potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, indicating a wide range of potential therapeutic applications (Bonilla-Castañeda et al., 2022).
Anticancer and Antioxidant Activities
Compounds with structures related to "1-(4-chlorophenyl)-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)cyclopentanecarboxamide" have been explored for their anticancer and antioxidant activities. These studies include the synthesis of novel compounds and their evaluation against various cancer cell lines and in antioxidant assays, highlighting their potential in cancer therapy and protection against oxidative stress (Ismail et al., 2014).
Anti-Inflammatory Properties
The research also extends to the evaluation of anti-inflammatory properties. For instance, acid chloride derivatives of structurally similar compounds have been synthesized and shown comparable anti-inflammatory activity to ibuprofen, suggesting their utility in treating inflammation (Kumar et al., 2008).
Antibacterial Activity and Molecular Docking Studies
Novel pyrazoline derivatives, including those containing furan and morpholine structural elements, have been synthesized and tested for their antibacterial activity. Molecular docking studies complement these investigations, helping to understand the molecular interactions responsible for the observed biological activities and guiding the development of new antimicrobial agents (Ravula et al., 2016).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN2O2S/c23-18-7-5-17(6-8-18)22(9-1-2-10-22)21(26)24-16-19(20-4-3-13-27-20)25-11-14-28-15-12-25/h3-8,13,19H,1-2,9-12,14-16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVOWUEGOFKGQQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC(C3=CC=CO3)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
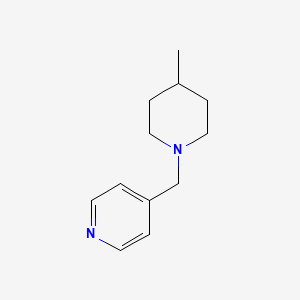
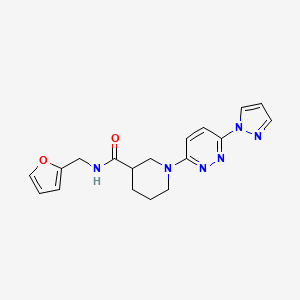
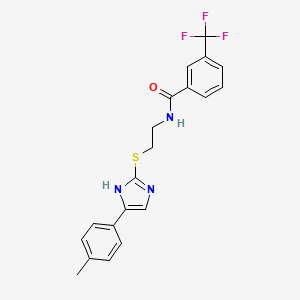
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2871249.png)


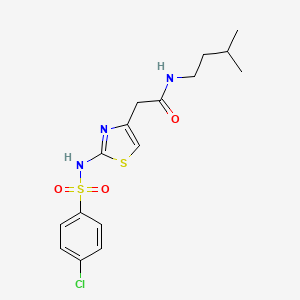
![N-((1,2-dimethyl-1H-indol-5-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2871258.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(methylthio)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2871259.png)
![[2-Pyrrolidin-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B2871261.png)
![2-[3-(3,4-dimethylphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2871263.png)
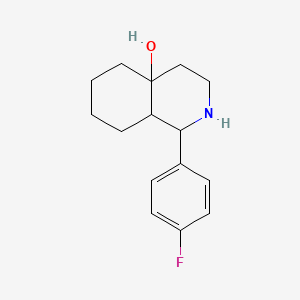
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2871268.png)
![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2871269.png)
